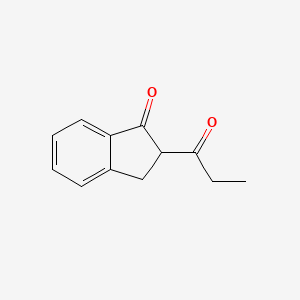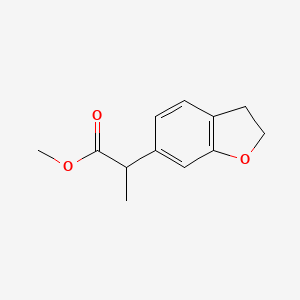
Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. These methods are efficient and can produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Enantioselective reduction using chiral catalysts is a common method.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Chiral spiroborate ester catalysts.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in tumor growth or bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran core but differs in its substituents.
Methyl 2-bromo-3-[(3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy]propanoate: Another benzofuran derivative with different functional groups.
Uniqueness: Methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl 2-(2,3-dihydro-1-benzofuran-6-yl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-8(12(13)14-2)10-4-3-9-5-6-15-11(9)7-10/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
VJAIMUKFMVTZHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(CCO2)C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


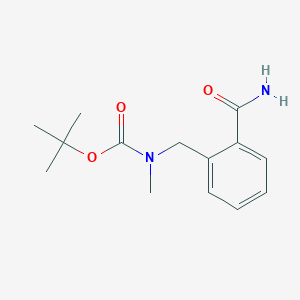
![1-[2-(4-Bromo-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13088786.png)
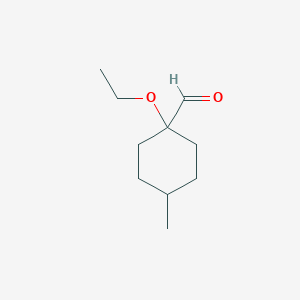

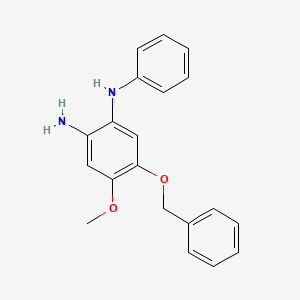

![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
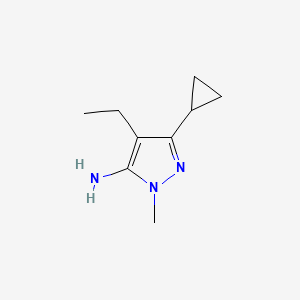


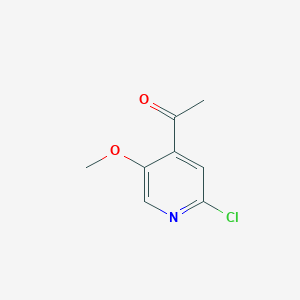
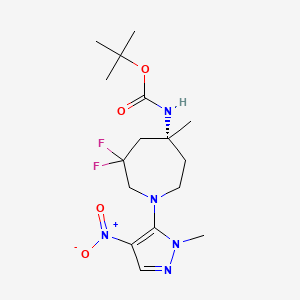
![1'-Benzyl-7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088845.png)
